molecular formula C13H13F3N4 B2971355 4-(4-Ethylphenyl)-2-hydrazino-6-(trifluoromethyl)-pyrimidine CAS No. 861439-49-8

4-(4-Ethylphenyl)-2-hydrazino-6-(trifluoromethyl)-pyrimidine

Cat. No. B2971355
CAS RN: 861439-49-8
M. Wt: 282.27
InChI Key: IMPOJGYUMUMQMZ-UHFFFAOYSA-N
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Description

The compound “4-(4-Ethylphenyl)-2-hydrazino-6-(trifluoromethyl)-pyrimidine” is a pyrimidine derivative. Pyrimidines are aromatic heterocyclic organic compounds similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring . This compound has an ethylphenyl group and a trifluoromethyl group attached to the pyrimidine ring, which could influence its properties and reactivity.


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms. The ethylphenyl group would provide additional aromatic stability, while the trifluoromethyl group would add electronegativity due to the presence of fluorine atoms .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the electron-withdrawing trifluoromethyl group and the electron-donating ethylphenyl group. The pyrimidine ring could potentially undergo electrophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. The presence of the trifluoromethyl group could increase its lipophilicity, potentially improving its ability to cross cell membranes if it’s used as a drug .

Scientific Research Applications

Antifungal Applications

This compound has shown potential in the realm of antifungal treatments. The structural similarity to salicylanilide esters, which have been studied for their antifungal properties against strains like Candida albicans and Aspergillus fumigatus, suggests that 4-(4-Ethylphenyl)-2-hydrazino-6-(trifluoromethyl)-pyrimidine could be synthesized into derivatives with significant antifungal activity .

Antimicrobial Photodynamic Therapy

The ethylphenyl group within the compound’s structure is reminiscent of porphyrin derivatives used in photodynamic therapy. These compounds are activated by light to produce reactive oxygen species that can kill bacteria. It’s plausible that 4-(4-Ethylphenyl)-2-hydrazino-6-(trifluoromethyl)-pyrimidine could be developed for similar applications, targeting clinically important bacteria .

Electronic Material Synthesis

Compounds with ethylphenyl groups have been utilized in the synthesis of electric and electronic materials, such as poly(3,4-ethylenedioxythiophene) (PEDT). The presence of a trifluoromethyl group in 4-(4-Ethylphenyl)-2-hydrazino-6-(trifluoromethyl)-pyrimidine could offer unique electronic properties, making it a candidate for developing new electronic materials .

Antioxidant Activity

Schiff base ruthenium metal complexes, which sometimes contain similar structural motifs to 4-(4-Ethylphenyl)-2-hydrazino-6-(trifluoromethyl)-pyrimidine , have demonstrated antioxidant properties. This suggests potential research applications in studying the compound’s capacity to scavenge free radicals .

DNA Binding Studies

The hydrazino and pyrimidine components of the compound may allow it to interact with DNA, similar to other Schiff bases. Research could explore its DNA binding affinity, which is valuable in understanding genetic processes and designing drugs that target DNA .

Cytotoxicity Analysis

Given the compound’s structural features, it could be used in cytotoxicity studies against various cancer cell lines. This would be particularly relevant for assessing its potential as a chemotherapeutic agent .

Development of Urea Derivatives

The compound could serve as a precursor for synthesizing urea derivatives, which have diverse applications ranging from agriculture to pharmaceuticals. The trifluoromethyl group, in particular, could impart unique properties to the resulting urea compounds .

Aniline Derivative Synthesis

Aniline derivatives have widespread use in dyes, pigments, and pharmaceuticals4-(4-Ethylphenyl)-2-hydrazino-6-(trifluoromethyl)-pyrimidine could be a starting point for synthesizing novel aniline compounds with potential industrial applications .

Mechanism of Action

Without specific context, it’s difficult to predict the exact mechanism of action of this compound. If it’s intended for use as a drug, its mechanism would depend on its interactions with biological targets. The trifluoromethyl group is often used in pharmaceuticals to increase lipophilicity and stability .

Safety and Hazards

Without specific data, it’s hard to predict the exact safety and hazards associated with this compound. Standard safety procedures should be followed when handling it, including using appropriate personal protective equipment and working in a well-ventilated area .

Future Directions

The future directions for this compound would depend on its intended use. If it’s a novel compound, further studies could be conducted to fully characterize its properties, reactivity, and potential applications. Trifluoromethylated compounds are of increasing interest in both agrochemical research and pharmaceutical chemistry .

properties

IUPAC Name

[4-(4-ethylphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]hydrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13F3N4/c1-2-8-3-5-9(6-4-8)10-7-11(13(14,15)16)19-12(18-10)20-17/h3-7H,2,17H2,1H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMPOJGYUMUMQMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C2=CC(=NC(=N2)NN)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13F3N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Ethylphenyl)-2-hydrazino-6-(trifluoromethyl)-pyrimidine

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